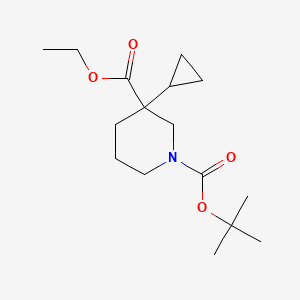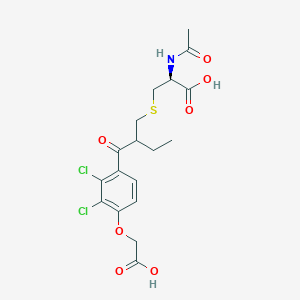![molecular formula C₁₆H₂₆N₂O₈ B1146553 (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid CAS No. 794477-75-1](/img/structure/B1146553.png)
(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid is a useful research compound. Its molecular formula is C₁₆H₂₆N₂O₈ and its molecular weight is 374.39. The purity is usually 95%.
BenchChem offers high-quality (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Peptide Studies
- Dipeptide Surrogates: A study by Cluzeau and Lubell (2004) demonstrated the synthesis of methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates. These compounds, derived from alpha,omega-diaminoazelates, are used as constrained Ala-Phe dipeptide surrogates, aiding in understanding the conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).
Novel Amino Acid Synthesis
- Cyclosporine Component Synthesis: Wenger (1983) reported the synthesis of a novel amino acid, (2S,3R,4R6E)-3-hydroxy -4-methyl-2-methylamino-6-octenoic acid, starting from tartaric acid. This amino acid is a component of the cyclic undecapeptide cyclosporin A, showcasing the use of complex amino acids in drug synthesis (Wenger, 1983).
Metal-Carbonyl Tracers Development
- IR-Detectable Metal–Carbonyl Tracers: Kowalski et al. (2009) synthesized W(CO)5 complexes of related amino acids for developing new IR-detectable metal–carbonyl tracers. These are utilized in the labeling of amino acids and have potential applications in spectroscopic studies (Kowalski et al., 2009).
Peptide Synthesis Innovations
- Tri-, Penta-, and Heptapeptides: Seebach et al. (1994) incorporated derivatives of amino acids like 2-amino-2-[(methylamino)methyl]butanoic acid into tri-, penta-, and heptapeptides. This research highlights the role of unique amino acids in the synthesis and study of complex peptide structures (Seebach et al., 1994).
Chiral Monomer Synthesis
- Chiral Monomer for Polyamide: Gómez et al. (2003) synthesized a chiral monomer precursor of AABB-type polyamide from derivatives of L-glutamic acid and L-alanine. This illustrates the application of complex amino acids in the synthesis of novel polymeric materials (Gómez et al., 2003).
Conformational Studies in Drug Discovery
- Constrained Peptidomimetic Synthesis: Mandal et al. (2005) focused on the synthesis of azabicycloalkane amino acids, which serve as rigid dipeptide mimetics. These compounds are used in structure-activity studies in peptide-based drug discovery, demonstrating the role of such amino acids in medicinal chemistry (Mandal et al., 2005).
Propiedades
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-14(2)23-9-6-22-16(7-18-8(13(20)21)5-10(17)19)12(11(9)24-14)25-15(3,4)26-16/h8-9,11-12,18H,5-7H2,1-4H3,(H2,17,19)(H,20,21)/t8-,9-,11-,12+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYLEPZHSUOQL-DQGSLKCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CNC(CC(=O)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CN[C@H](CC(=O)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747483 |
Source


|
| Record name | (2R)-4-Amino-4-oxo-2-({[(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranos-1-YL]-L-asparagine | |
CAS RN |
794477-75-1 |
Source


|
| Record name | (2R)-4-Amino-4-oxo-2-({[(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

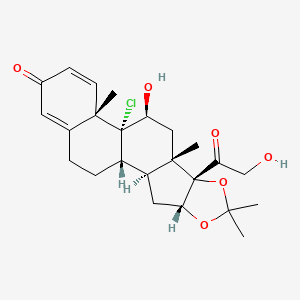
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)

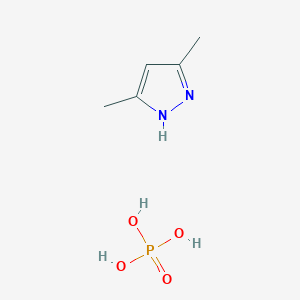

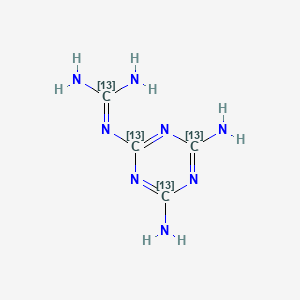
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)


